2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide
Overview
Description
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide is a useful research compound. Its molecular formula is C18H20FN3O2S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.12602622 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Research Applications
- The synthesis of polyfunctionally substituted heterocyclic compounds derived from related cyanoacetamide precursors has been explored, with several compounds demonstrating significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This suggests potential applications in the development of new anticancer agents (H. Shams et al., 2010).
Antimicrobial Applications
- New indeno[1,2-b]pyridines and indeno[1,2-b]thieno[3,2-e]pyridine derivatives based on cyanoacetamide frameworks have been synthesized and tested for antimicrobial activities against a range of bacterial and fungal species, highlighting the potential of similar compounds in antimicrobial drug development (Y. Elossaily, 2007).
Heterocyclic Compound Synthesis
- Research into the synthesis of diverse heterocyclic derivatives from cyanoacetamide precursors has led to the development of compounds with a wide range of biological activities. This includes the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, offering a foundation for further pharmacological exploration (M. Albratty et al., 2017).
Pharmacokinetic and Physicochemical Studies
- The creation of new 2(1H)-pyridone molecules, including those with modifications to improve biological behavior, has been documented. These studies include in-vitro and in-vivo examinations of anti-inflammatory, ulcerogenic, and antipyretic properties, along with in-silico predictions of physicochemical and ADME traits, indicating a comprehensive approach to drug development (E. Fayed et al., 2021).
Properties
IUPAC Name |
2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N,N-diethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c1-3-22(4-2)17(24)11-25-18-15(10-20)14(9-16(23)21-18)12-5-7-13(19)8-6-12/h5-8,14H,3-4,9,11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIKNJRUNLCREV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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